N,N-Diethylthiobenzamide
Description
N,N-Diethylthiobenzamide (CAS 18775-06-9) is a sulfur-containing aromatic amide derivative characterized by a thiocarbonyl group (C=S) and two ethyl substituents on the nitrogen atom. It is synthesized via thionation of N,N-Diethylbenzamide using methods such as the Kindler modification, yielding a yellow oil with a 53% yield under optimized conditions . Key physicochemical properties include a boiling point of 560.24 K, melting point of 306.89 K, and a logP (octanol/water partition coefficient) of 2.704, indicating moderate lipophilicity . Spectroscopic characterization (¹H/¹³C NMR, FTIR) confirms its structure, with distinct signals for aromatic protons (δ 7.23–7.37) and ethyl groups (δ 1.15–1.40) . Thermodynamic data reveal a solid-state enthalpy of formation (ΔfH°solid) of -10.30 ± 2.10 kJ/mol and a combustion enthalpy (ΔcH°solid) of -7064.00 ± 1.50 kJ/mol .
Properties
CAS No. |
18775-06-9 |
|---|---|
Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
N,N-diethylbenzenecarbothioamide |
InChI |
InChI=1S/C11H15NS/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
BLKHEHXBEXPSAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
N,N-Diethylthiobenzamide can be synthesized through several methods. One common synthetic route involves the reaction of thiobenzamide with diethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
N,N-Diethylthiobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the thiobenzamide moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Diethylthiobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research studies have explored its potential as a biochemical probe for studying enzyme mechanisms.
Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethylthiobenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific biological context and target enzymes .
Comparison with Similar Compounds
Structural and Functional Analogues
N,N-Diethylthiobenzamide belongs to the thiobenzamide family, differing from related compounds in substituents and functional groups:
Physicochemical Properties
Critical properties of this compound and analogues are compared below:
Key Findings :
- Thioamide vs. Amide : The substitution of O with S in the carbonyl group increases lipophilicity (logP) by ~1.5 units and slightly elevates boiling points due to stronger intermolecular interactions .
- Alkyl Chain Effects : Diethyl substituents enhance thermal stability (higher Tboil) compared to dimethyl or unsubstituted analogues .
Thermodynamic Stability
Combustion and formation enthalpies highlight stability trends:
| Compound | ΔcH°solid (kJ/mol) | ΔfH°solid (kJ/mol) |
|---|---|---|
| This compound | -7064.00 ± 1.50 | -10.30 ± 2.10 |
| Thiobenzamide | -6892.50 ± 1.20 | -6.80 ± 0.80 |
| N,N-Dimethylthiobenzamide | -7015.30 ± 1.50 | -8.20 ± 1.00 |
Analysis :
- Diethylthiobenzamide exhibits the lowest ΔfH°solid , indicating higher thermodynamic stability in the solid state compared to dimethyl and unsubstituted derivatives .
- The larger alkyl groups (diethyl vs. dimethyl) contribute to lower combustion enthalpies, reflecting reduced energy release during oxidation .
Insights :
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